3-(4-chlorophenyl)-N-[2-(phenylsulfanyl)ethyl]-4-(1H-tetrazol-1-yl)butanamide 3-(4-chlorophenyl)-N-[2-(phenylsulfanyl)ethyl]-4-(1H-tetrazol-1-yl)butanamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16345209
InChI: InChI=1S/C19H20ClN5OS/c20-17-8-6-15(7-9-17)16(13-25-14-22-23-24-25)12-19(26)21-10-11-27-18-4-2-1-3-5-18/h1-9,14,16H,10-13H2,(H,21,26)
SMILES:
Molecular Formula: C19H20ClN5OS
Molecular Weight: 401.9 g/mol

3-(4-chlorophenyl)-N-[2-(phenylsulfanyl)ethyl]-4-(1H-tetrazol-1-yl)butanamide

CAS No.:

Cat. No.: VC16345209

Molecular Formula: C19H20ClN5OS

Molecular Weight: 401.9 g/mol

* For research use only. Not for human or veterinary use.

3-(4-chlorophenyl)-N-[2-(phenylsulfanyl)ethyl]-4-(1H-tetrazol-1-yl)butanamide -

Specification

Molecular Formula C19H20ClN5OS
Molecular Weight 401.9 g/mol
IUPAC Name 3-(4-chlorophenyl)-N-(2-phenylsulfanylethyl)-4-(tetrazol-1-yl)butanamide
Standard InChI InChI=1S/C19H20ClN5OS/c20-17-8-6-15(7-9-17)16(13-25-14-22-23-24-25)12-19(26)21-10-11-27-18-4-2-1-3-5-18/h1-9,14,16H,10-13H2,(H,21,26)
Standard InChI Key GRKSZAOGFJYAMM-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)SCCNC(=O)CC(CN2C=NN=N2)C3=CC=C(C=C3)Cl

Introduction

3-(4-chlorophenyl)-N-[2-(phenylsulfanyl)ethyl]-4-(1H-tetrazol-1-yl)butanamide is a complex organic compound belonging to the class of amides. It features a chlorophenyl group, a phenylsulfanyl moiety, and a tetrazole ring, contributing to its potential biological activity. This compound is of interest in medicinal chemistry due to its unique structural features, which may confer specific pharmacological properties.

Synthesis Methods

The synthesis of 3-(4-chlorophenyl)-N-[2-(phenylsulfanyl)ethyl]-4-(1H-tetrazol-1-yl)butanamide typically involves multi-step reactions. Starting materials include 4-chlorophenyl derivatives, phenylsulfanyl compounds, and tetrazole precursors. The process requires careful control of conditions to achieve the desired product.

Synthesis Steps:

  • Preparation of Starting Materials: Synthesis or procurement of 4-chlorophenyl derivatives, phenylsulfanyl compounds, and tetrazole precursors.

  • Formation of the Amide Bond: Reaction between the chlorophenyl derivative and the phenylsulfanyl compound to form the amide backbone.

  • Introduction of the Tetrazole Ring: Incorporation of the tetrazole moiety into the amide structure.

Potential Applications

This compound is classified as an organic amide and is further categorized under heterocyclic compounds due to the presence of the tetrazole ring. It may exhibit properties relevant to pharmaceuticals, particularly in the development of new therapeutic agents.

Potential ApplicationDescription
Pharmaceutical DevelopmentPotential therapeutic agent due to its unique structural features
Medicinal ChemistryOf interest due to its complex structure and potential biological activity

Mechanism of Action

The mechanism of action for 3-(4-chlorophenyl)-N-[2-(phenylsulfanyl)ethyl]-4-(1H-tetrazol-1-yl)butanamide is not well-documented. Further studies, including binding affinity studies and in vivo assays, would be required to elucidate its precise mechanism.

Analytical Techniques

Analytical techniques such as NMR (nuclear magnetic resonance), IR (infrared spectroscopy), and mass spectrometry are essential for monitoring reaction progress and confirming product identity.

Analytical TechniquePurpose
NMRStructural confirmation and purity assessment
IRFunctional group identification
Mass SpectrometryMolecular weight determination and purity assessment

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